Methyl 4-oxo-2-sulfanylidene-3-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 4-oxo-2-sulfanylidene-3-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline derivative characterized by:
- A 4-oxo-1,2,3,4-tetrahydroquinazoline core with a 2-sulfanylidene (thione) group.
- A methyl carboxylate substituent at position 5.
- A 3-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl) side chain, incorporating a thiophene ring linked via a carbamoyl ethyl group .
Quinazoline derivatives are known for diverse biological activities, including kinase inhibition and antimicrobial properties. The presence of sulfur-containing groups (e.g., sulfanylidene) and aromatic heterocycles (e.g., thiophene) enhances interactions with biological targets, such as hydrogen bonding and hydrophobic effects .
Properties
Molecular Formula |
C18H17N3O4S2 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
methyl 4-oxo-3-[3-oxo-3-(thiophen-2-ylmethylamino)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C18H17N3O4S2/c1-25-17(24)11-4-5-13-14(9-11)20-18(26)21(16(13)23)7-6-15(22)19-10-12-3-2-8-27-12/h2-5,8-9H,6-7,10H2,1H3,(H,19,22)(H,20,26) |
InChI Key |
RHNAREFVJSPHBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCC3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Industrial Production Methods: Unfortunately, there is no documented industrial-scale production method for this compound. research efforts may uncover more efficient and scalable routes in the future.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various chemical reactions due to its diverse functional groups. Some potential reactions include:
Oxidation: Oxidation of the sulfur atom in the sulfanylidene group.
Reduction: Reduction of the carbonyl group or other functionalities.
Substitution: Nucleophilic substitution at the carbamate or ester groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols.
Major Products: The specific products formed during these reactions would depend on the reaction conditions and regioselectivity. Detailed experimental studies are needed to elucidate the exact outcomes.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that incorporate thiophene derivatives and tetrahydroquinazoline frameworks. The presence of the sulfanylidene group is crucial for its biological activity.
-
Synthesis Process :
- The compound can be synthesized through the reaction of appropriate thiophene derivatives with tetrahydroquinazoline intermediates.
- Key steps often include the formation of carbon-sulfur bonds and the introduction of functional groups that enhance biological activity.
- Crystal Structure :
Anticancer Activity
One of the prominent applications of methyl 4-oxo-2-sulfanylidene-3-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate is its potential as an anticancer agent. Research has demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action :
Antibacterial Activity
In addition to its anticancer properties, this compound has been evaluated for antibacterial activity. The incorporation of thiophene rings enhances its interaction with bacterial membranes.
- Efficacy Against Bacteria :
Case Studies
Several case studies have explored the applications of compounds similar to methyl 4-oxo-2-sulfanylidene in clinical settings:
- Case Study on Anticancer Properties :
- Case Study on Antibacterial Effects :
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains unknown. Further research is essential to unravel its interactions with biological targets and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Thienopyridazine Derivatives
Compounds like Methyl 5-methyl-4-oxo-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylate (73a) and Methyl 4-oxo-5-phenyl-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylate (73b) () share:
- A methyl carboxylate group.
- Sulfur-containing heterocycles (thiophene fused with pyridazine).
Key Differences :
- The pyridazine core (vs.
- The absence of a carbamoyl ethyl-thiophene side chain limits hydrogen-bonding capacity compared to the target compound.
Quinazoline Analogues
Methyl 3-(4-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate () has:
- The same quinazoline core and 2-sulfanylidene group .
- A 4-methoxyphenylmethyl carbamoyl phenyl substituent at position 3 (vs. thiophene-linked carbamoyl ethyl).
Key Differences :
- The phenyl substituent may reduce metabolic stability compared to thiophene-based side chains.
Functional Group Analysis
Sulfur-Containing Groups
- 4-Oxo-2-thioxothiazolidine derivatives (): These compounds feature a thiazolidine core with a 2-thioxo group . While structurally distinct, the thione group facilitates similar interactions (e.g., metal coordination) but lacks the aromatic conjugation seen in quinazolines.
Ester and Carbamoyl Moieties
- Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) (): Contains a tetrahydrobenzo[b]thiophene core with ester and carbamoyl groups.
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural formulas.
Computational Similarity Analysis
Using Tanimoto coefficients (), the target compound shows:
- ~60–70% similarity to thienopyridazine derivatives (e.g., 73a, 73b) due to shared sulfur heterocycles and ester groups.
- ~80% similarity to quinazoline analogues () due to identical core structures.
For example, the 4-methoxyphenyl group in may confer distinct ADME (Absorption, Distribution, Metabolism, Excretion) properties despite high structural overlap.
Biological Activity
Methyl 4-oxo-2-sulfanylidene-3-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential biological activities. This article reviews its biological properties, focusing on antimicrobial activities, structural characteristics, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in antimicrobial applications.
Antimicrobial Activity
Recent studies have shown that derivatives of compounds similar to methyl 4-oxo-2-sulfanylidene exhibit significant antibacterial and antifungal properties. For instance:
- Antibacterial Activity : Compounds with similar structural motifs demonstrated excellent antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.004 mg/mL to 0.045 mg/mL, indicating potent efficacy compared to standard antibiotics like ampicillin and streptomycin .
- Antifungal Activity : The antifungal properties were also notable, with MIC values ranging from 0.004 mg/mL to 0.06 mg/mL against various fungal strains. The most sensitive fungus was identified as Trichoderma viride, while Aspergillus fumigatus showed the highest resistance .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on N-Derivatives : A study published in January 2023 evaluated N-derivatives of thiazolidinone compounds, which share structural similarities with our compound of interest. These derivatives exhibited strong antibacterial activity against eight bacterial strains, with the most active compound having an MIC of 0.004 mg/mL against Enterobacter cloacae and E. coli .
- Structural Analysis : The crystal structure of a related compound was analyzed, revealing insights into its conformational stability and potential interaction sites for biological activity. Such structural studies are crucial for understanding how modifications can enhance or reduce efficacy against pathogens .
Table 1: Antimicrobial Activity Data
| Compound | MIC (mg/mL) | MBC (mg/mL) | Activity Level |
|---|---|---|---|
| Compound 8 | 0.004 - 0.03 | 0.008 - 0.06 | Excellent |
| Compound 11 | 0.015 | 0.030 | Good |
| Compound 12 | 0.011 | Not stated | Good |
| Ampicillin | >0.1 | Not stated | Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
